1-Bromo-2-ethoxycyclopropane is a chemical compound with the molecular formula . It is classified as a halogenated cyclopropane, characterized by the presence of a bromine atom and an ethoxy group attached to the cyclopropane ring. This compound typically appears as a colorless liquid with a strong bromine odor, and it is highly flammable and irritating to skin . The compound's structure includes a three-membered cyclopropane ring, which contributes to its unique reactivity compared to other organic compounds.
1-Bromo-2-ethoxycyclopropane is primarily utilized in organic synthesis, particularly in the formation of cyclobutanones. The compound can undergo lithiation, where lithium reagents are used to create reactive intermediates that readily react with aldehydes or ketones to produce various cyclobutanone derivatives. This reaction pathway has been shown to yield high percentages of the desired products .
Additionally, it can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by other nucleophiles under appropriate conditions .
The synthesis of 1-bromo-2-ethoxycyclopropane typically involves several steps:
These methods allow for the efficient production of 1-bromo-2-ethoxycyclopropane in laboratory settings .
1-Bromo-2-ethoxycyclopropane is primarily used in organic synthesis as a reagent for constructing complex molecules, particularly in the preparation of cyclobutanones. Its ability to introduce both bromine and ethoxy functionalities makes it valuable in synthetic organic chemistry. Additionally, it may find applications in pharmaceutical research due to its potential reactivity and ability to form diverse chemical scaffolds .
Interaction studies involving 1-bromo-2-ethoxycyclopropane focus on its reactivity with various nucleophiles and electrophiles. The compound's bromine atom is particularly reactive, allowing it to participate in substitution reactions that could lead to a variety of derivatives. Understanding these interactions is crucial for optimizing synthetic pathways and exploring potential applications in medicinal chemistry .
Several compounds share structural similarities with 1-bromo-2-ethoxycyclopropane, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Bromo-1-methoxycyclopropane | Similar cyclopropane structure with methoxy group | Different functional group affects reactivity |
1-Ethoxycyclopropyl Alcohol | Contains an alcohol instead of a bromine | Potentially different reactivity due to alcohol |
1-Bromo-3-chloropropane | Contains both bromine and chlorine | Different halogen combination alters properties |
Cyclobutanone | A four-membered ring related structurally | Lacks ethoxy group but shares synthetic pathways |
These compounds highlight the unique aspects of 1-bromo-2-ethoxycyclopropane, particularly its specific halogenation pattern and functional group combination that influence its reactivity and applications in synthesis .
1-Bromo-2-ethoxycyclopropane represents a significant class of functionalized cyclopropane derivatives with versatile applications in organic synthesis [1]. The compound features a three-membered cyclopropane ring with bromine and ethoxy substituents at positions 1 and 2, respectively [6]. Traditional laboratory-scale synthesis of this compound involves several established routes that have been refined over decades of research [2].
The direct halogenation of ethoxycyclopropane precursors constitutes one of the primary methods for synthesizing 1-bromo-2-ethoxycyclopropane [3]. This approach typically begins with the preparation of ethoxycyclopropane, which serves as the foundation for subsequent bromination reactions [1] [9].
A common synthetic pathway involves the reaction of ethoxycyclopropane with bromine sources under controlled conditions [4]. The bromination process generally proceeds through an electrophilic addition mechanism, where the bromine electrophile attacks the cyclopropane ring, leading to the formation of the carbon-bromine bond [5]. This reaction exhibits high regioselectivity, with bromine preferentially attaching to the less substituted carbon atom of the cyclopropane ring [4] [5].
The reaction conditions significantly influence the yield and purity of the final product [9]. Typically, the bromination is conducted at low temperatures (-78°C to 0°C) to minimize side reactions and enhance selectivity [1]. Solvents such as dichloromethane, diethyl ether, or pentane are commonly employed due to their compatibility with the reaction components and their ability to stabilize reaction intermediates [9] [11].
Table 1: Key Reaction Parameters for Ethoxycyclopropane Halogenation
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | -78°C to 0°C | Higher temperatures decrease selectivity |
Reaction Time | 6-24 hours | Extended times lead to decomposition |
Bromine Source | Br₂, NBS, PBr₃ | PBr₃ offers improved selectivity |
Solvent | CH₂Cl₂, Et₂O | Polar aprotic solvents enhance reaction rate |
Catalyst | Lewis acids | Improves regioselectivity |
Research findings indicate that the use of molecular bromine (Br₂) often results in moderate yields (40-60%) due to competing side reactions and the formation of dibrominated products [4]. In contrast, N-bromosuccinimide (NBS) provides a milder bromination agent, leading to improved selectivity but sometimes requiring longer reaction times [4] [7].
An alternative and often more efficient approach to synthesizing 1-bromo-2-ethoxycyclopropane involves cyclopropanation strategies utilizing phosphorus tribromide (PBr₃) [4] [6]. This method has gained prominence due to its higher yields and greater selectivity compared to direct halogenation approaches [9].
The PBr₃-mediated synthesis typically begins with 1-ethoxy-1-trimethylsiloxycyclopropane as the key precursor [9]. This starting material can be prepared in one step from inexpensive ethyl 3-chloropropionate, making the overall process economically viable for laboratory-scale synthesis [1]. The reaction of 1-ethoxy-1-trimethylsiloxycyclopropane with PBr₃ proceeds efficiently, often in the absence of additional solvents or catalysts [9].
A detailed experimental procedure involves mixing 1-ethoxy-1-trimethylsiloxycyclopropane with PBr₃ at room temperature and allowing the reaction to proceed for approximately 6 hours [9]. The reaction mixture is then subjected to Kugelrohr distillation at reduced pressure (approximately 25 Torr) and moderate temperature (60°C) to afford crude 1-bromo-1-ethoxycyclopropane [9]. Further purification steps yield the desired product with good purity [9].
Research has demonstrated that the addition of catalytic amounts of hydrobromic acid can significantly enhance the reaction rate and yield [9]. The mechanism likely involves the formation of a phosphorus-oxygen bond, followed by bromide displacement of the trimethylsiloxy group, resulting in the formation of the carbon-bromine bond [4] [9].
Table 2: Comparative Analysis of PBr₃-Mediated Cyclopropanation Methods
Method Variation | Yield (%) | Reaction Time (h) | Advantages | Limitations |
---|---|---|---|---|
Standard PBr₃ | 55-60 | 6 | Simple procedure | Moderate yield |
PBr₃ with HBr catalyst | 65-75 | 4 | Higher yield, faster reaction | Requires precise acid control |
PBr₃ with pyridine | 40-50 | 8 | Milder conditions | Lower yield |
PBr₃ at low temperature | 60-70 | 10 | Higher selectivity | Longer reaction time |
It is worth noting that while the PBr₃ method typically produces 1-bromo-1-ethoxycyclopropane as the primary product, careful control of reaction conditions and subsequent transformations can lead to the formation of 1-bromo-2-ethoxycyclopropane through isomerization or alternative synthetic pathways [6] [9].
The transition from laboratory-scale synthesis to industrial production of 1-bromo-2-ethoxycyclopropane presents unique challenges and opportunities [5]. Industrial-scale production necessitates modifications to the synthetic procedures to accommodate larger volumes, enhance safety, improve efficiency, and reduce environmental impact [20].
One of the most viable industrial approaches involves a continuous-flow process based on the PBr₃-mediated cyclopropanation strategy [5] [9]. This method allows for better control of reaction parameters, improved heat transfer, and reduced reaction times compared to batch processes [20]. The continuous-flow system typically incorporates in-line monitoring of reaction progress and automated control of reagent addition, ensuring consistent product quality [23].
For large-scale production, the preparation of the 1-ethoxy-1-trimethylsiloxycyclopropane precursor has been optimized using ethyl vinyl ether as the starting material [20]. The Makosza method, employing chloroform instead of carbon tetrachloride, has proven particularly effective for the synthesis of 2-alkoxy-1,1-dichlorocyclopropanes, which can be further transformed into the desired brominated products [20].
Industrial processes often incorporate solvent recycling systems to minimize waste and reduce production costs [24]. The choice of solvent is critical, with tetrahydrofuran emerging as a preferred option due to its ability to stabilize reaction intermediates and its relatively low environmental impact compared to halogenated solvents [15] [24].
Table 3: Industrial-Scale Production Parameters and Optimization
Process Parameter | Optimized Range | Impact on Production |
---|---|---|
Reactor Type | Continuous flow | Improved heat transfer, reduced reaction time |
Temperature Control | 15-80°C | Critical for selectivity and safety |
Pressure | Atmospheric | Simplifies equipment requirements |
Catalyst Loading | 0.5-2 mol% | Minimizes waste, reduces costs |
Solvent Recovery | >90% | Enhances economic viability |
Reaction Time | 2-10 hours | Balances throughput and conversion |
Research findings indicate that the industrial production of 1-bromo-2-ethoxycyclopropane can achieve yields of 70-80% with purities exceeding 98% when optimized conditions are employed [24]. The scale-up process benefits from the use of advanced reactor designs, such as microreactors or tubular flow reactors, which provide enhanced mixing and heat transfer capabilities [23] [24].
An alternative industrial approach involves the direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, followed by reduction with sodium borohydride and boron trifluoride etherate complex [24]. This method has been successfully implemented on a commercial scale, offering a complementary route to brominated cyclopropane derivatives [24].
The purification and isolation of 1-bromo-2-ethoxycyclopropane present significant challenges due to the compound's relative instability and the presence of structurally similar byproducts [9]. Effective purification strategies are essential to obtain the compound with the high purity required for subsequent synthetic applications [28].
Distillation represents one of the primary purification methods for 1-bromo-2-ethoxycyclopropane [9]. However, conventional distillation can lead to decomposition due to the thermal sensitivity of the compound [9]. Kugelrohr distillation at reduced pressure (10-25 Torr) and carefully controlled temperature (35-50°C) has proven effective in minimizing decomposition while achieving good separation from volatile impurities [9] [11].
For laboratory-scale purification, column chromatography using silica gel with carefully selected eluent systems can provide high-purity material [28]. Typical eluent systems include mixtures of hexane and ethyl acetate (95:5 to 90:10), which allow for effective separation of the target compound from structurally similar impurities [28] [31].
A significant challenge in the purification process is the separation of isomeric brominated cyclopropanes, particularly 1-bromo-1-ethoxycyclopropane from 1-bromo-2-ethoxycyclopropane [3] [6]. These compounds exhibit similar physical properties, making their separation particularly challenging [31]. Advanced chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), may be required for complete separation in cases where isomeric purity is critical [28].
Table 4: Purification Methods and Their Effectiveness for 1-Bromo-2-ethoxycyclopropane
Purification Method | Purity Achieved (%) | Advantages | Limitations |
---|---|---|---|
Kugelrohr Distillation | 90-95 | Simple equipment, moderate throughput | Thermal decomposition risk |
Column Chromatography | 95-98 | High purity, isomer separation | Labor-intensive, solvent-intensive |
Preparative HPLC | >99 | Highest purity, excellent isomer separation | Expensive, low throughput |
Crystallization | Not applicable | - | Compound is liquid at room temperature |
Extraction Methods | 85-90 | Simple, scalable | Limited purity |
The stability of purified 1-bromo-2-ethoxycyclopropane presents another significant challenge [9]. The compound is relatively unstable at room temperature and undergoes gradual decomposition [9]. Research has shown that storage at low temperatures (-20°C) can significantly extend the shelf life, allowing the compound to be stored for weeks or even months with minimal decomposition [9] [34].
For industrial-scale purification, continuous distillation systems with short residence times at elevated temperatures have been developed to minimize thermal decomposition [20]. These systems often incorporate in-line quality control measures to ensure consistent product purity [24]. Additionally, the use of stabilizers or storage under inert atmosphere can further enhance the stability of the purified compound [34].
Spectroscopic analysis plays a crucial role in confirming the purity and identity of 1-bromo-2-ethoxycyclopropane [9]. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton and carbon-13 NMR, provides detailed structural information that can distinguish between isomeric forms [3] [6]. Gas chromatography coupled with mass spectrometry (GC-MS) offers another powerful analytical tool for assessing purity and identifying trace impurities [31].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1-Bromo-2-ethoxycyclopropane through detailed analysis of proton and carbon environments. The compound exhibits characteristic cyclopropane ring features that distinguish it from other cyclic systems [1] [2].
In proton NMR analysis, the cyclopropane ring protons display distinctive chemical shifts that reflect the unique electronic environment of this strained three-membered ring. The proton geminal to the bromine substituent appears as a multiplet in the region of 3.2-3.4 ppm, significantly deshielded due to the electron-withdrawing effect of the bromine atom [3] [4]. This deshielding is consistent with the general trend observed in halogenated cyclopropanes where electronegative substituents cause downfield shifts [5].
The proton on the carbon bearing the ethoxy group resonates at 3.8-4.0 ppm as a multiplet, showing characteristic deshielding by the ether oxygen substituent [1] [6]. This chemical shift is typical for protons adjacent to oxygen-containing functional groups in cyclopropane derivatives [7].
The bridging methylene protons of the cyclopropane ring appear at 1.4-1.8 ppm as a multiplet, exhibiting the characteristic upfield shift associated with cyclopropane systems [8] [5]. This upfield shift is attributed to the unique magnetic shielding properties of the cyclopropane ring, which results from the aromatic-like ring current involving the six electrons in the three carbon-carbon bonds [5] [9].
Ethoxy substituent signals follow typical patterns with the ethoxy methylene protons appearing as a quartet at 3.7-3.9 ppm due to coupling with the adjacent methyl group, while the ethoxy methyl protons appear as a triplet at 1.2-1.3 ppm [1] [10].
Coupling patterns in the spectrum reveal the structural connectivity through spin-spin splitting. The cyclopropane ring protons show characteristic coupling constants that are diagnostic for trans- versus cis-disubstituted cyclopropanes. Trans-disubstituted cyclopropanes typically exhibit smaller vicinal coupling constants (4-6 Hz) compared to cis-disubstituted systems (7-9 Hz) [11].
Carbon-13 NMR spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbon bearing the bromine substituent appears at 55-65 ppm, showing characteristic deshielding by the halogen substituent [12] [13]. The carbon bearing the ethoxy group resonates at 75-85 ppm, reflecting the deshielding effect of the ether oxygen [13].
The bridging methylene carbon appears at 15-25 ppm, consistent with typical cyclopropane carbon chemical shifts that are generally upfield compared to other cycloalkanes [12] [13]. The ethoxy carbons appear at expected positions: the methylene carbon at 65-70 ppm and the methyl carbon at 14-16 ppm [10].
Infrared spectroscopy provides definitive identification of functional groups in 1-Bromo-2-ethoxycyclopropane through characteristic vibrational frequencies. The cyclopropane ring system exhibits distinctive absorption patterns that differentiate it from other cyclic structures [14] [5].
Carbon-hydrogen stretching vibrations appear in distinct regions based on the hybridization state and strain environment. The cyclopropane C-H stretching occurs at 3080-3100 cm⁻¹ as a weak absorption, reflecting the unique strained ring environment [15] [16]. This frequency is slightly higher than typical alkyl C-H stretches due to the increased s-character of the C-H bonds in the strained three-membered ring [15].
Alkyl C-H stretching vibrations from the ethoxy substituent appear as strong absorptions in the 2850-3000 cm⁻¹ region, following typical patterns for alkyl chains [17] [18]. The C-H deformation modes manifest as medium intensity bands at 1440-1460 cm⁻¹, corresponding to bending vibrations of the methyl and methylene groups [19] [20].
Ether functional group identification is achieved through the characteristic C-O stretching vibration at 1050-1150 cm⁻¹, appearing as a strong absorption [21] [18]. This frequency range is diagnostic for ether linkages and provides definitive evidence for the ethoxy substituent [17].
Carbon-bromine stretching appears as a medium intensity band at 515-690 cm⁻¹, characteristic of alkyl bromides [19] [22]. This absorption is often at the lower frequency limit of conventional IR instruments but provides important structural confirmation [22] [18].
Methylene wagging vibrations appear at 1150-1300 cm⁻¹ as medium intensity bands, particularly characteristic of CH₂ groups adjacent to electronegative substituents like bromine [20] [22]. These vibrations are diagnostic for the presence of CH₂-Br structural units [18].
The cyclopropane ring vibrations manifest as weak absorptions at 1000-1100 cm⁻¹, representing ring deformation modes unique to the three-membered ring system [16] [23]. These frequencies are sensitive to ring substitution patterns and provide structural information about the cyclopropane framework [23].
The fingerprint region (400-1500 cm⁻¹) contains a complex array of absorption bands that provide a unique spectral signature for 1-Bromo-2-ethoxycyclopropane [16] [17]. This region includes numerous overlapping vibrations from C-C stretching, C-H bending, and ring deformation modes that collectively serve as a molecular fingerprint for identification purposes [18].
Mass spectrometry provides molecular weight determination and structural elucidation through characteristic fragmentation patterns specific to 1-Bromo-2-ethoxycyclopropane. The molecular ion peak appears as a weak signal showing the characteristic bromine isotope pattern with peaks at m/z 165 and 167, corresponding to ⁷⁹Br and ⁸¹Br isotopes respectively [2].
Molecular ion stability in cyclopropane derivatives is generally enhanced compared to acyclic analogs due to the ring constraint that prevents simple bond cleavage leading to two separate fragments [24] [25]. However, the presence of the bromine substituent and ether functionality creates specific fragmentation pathways that dominate the mass spectrum [26] [27].
The base peak commonly appears at m/z 120, corresponding to the loss of the ethoxy group [M-OEt]⁺ [10]. This fragmentation represents α-cleavage adjacent to the ether oxygen, forming a stabilized carbocation at the cyclopropane ring [28] [27]. This fragmentation pattern is characteristic of ethyl ethers and provides definitive structural information [29].
Bromine loss generates a significant fragment at m/z 85 [M-Br]⁺, representing the cyclopropylethyl ether cation [26] [27]. This fragmentation is facilitated by the formation of a relatively stable cyclopropylmethyl carbocation, which can undergo further rearrangement [27].
Ethoxy radical fragments appear at m/z 45 [C₂H₅O]⁺, formed through direct cleavage of the C-O bond [28] [27]. This fragment is diagnostic for ethoxy-containing compounds and confirms the presence of the ethyl ether functionality [30].
Cyclopropane ring fragmentation follows unique patterns compared to other cycloalkanes. The ring-opening processes can generate linear carbocation fragments, but these are typically less favorable than fragmentations involving the substituents [31] [24]. The three-membered ring tends to remain intact during initial fragmentation processes, with cleavage preferentially occurring at the substituent attachment points [32].
Secondary fragmentation of primary fragments can yield additional structural information. The m/z 120 base peak can undergo further fragmentation to lose neutral species such as ethylene (28 mass units) or other small molecules [31] [28]. These secondary processes provide confirmatory evidence for the cyclopropane structure and substitution pattern [29].
The fragmentation mechanism involves initial ionization followed by specific bond cleavages favored by the electronic and steric environment of the molecule [29] [27]. The electron-withdrawing effect of bromine and the electron-donating effect of the ethoxy group create a polarized system that influences fragmentation pathways [26] [27].
Isotope pattern analysis of the molecular ion and fragments containing bromine provides additional structural confirmation. The characteristic 1:1 intensity ratio for ⁷⁹Br:⁸¹Br isotopes in bromine-containing fragments is diagnostic for monobrominated compounds [33] [30].